2-Methyl-4-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-Methyl-4-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine ring substituted with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling under specific conditions.
Preparation of Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as 2-methyl-4,6-dichloropyrimidine and trifluoromethylating agents.
Preparation of Piperazine Intermediate: The piperazine ring is prepared by reacting 4-pyridylmethyl chloride with piperazine under basic conditions.
Coupling Reaction: The final step involves coupling the pyrimidine and piperazine intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The trifluoromethyl group on the pyrimidine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-4-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can interact with various receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- [2-Methyl-4,6-dichloropyrimidine]
- [4-Pyridylmethyl chloride]
- [Piperazine]
Uniqueness
What sets 2-Methyl-4-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine apart is its combination of a trifluoromethyl-substituted pyrimidine ring and a pyridine-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c1-12-22-14(10-15(23-12)17(18,19)20)16(26)25-8-6-24(7-9-25)11-13-2-4-21-5-3-13/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUIXQUPKUJRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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